molecular formula C9H8INO5 B8044015 4-Ethoxy-3-iodo-5-nitrobenzoic acid

4-Ethoxy-3-iodo-5-nitrobenzoic acid

Cat. No.: B8044015
M. Wt: 337.07 g/mol
InChI Key: UTISXOPPFOFVFU-UHFFFAOYSA-N
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Description

4-Ethoxy-3-iodo-5-nitrobenzoic acid is a substituted benzoic acid derivative characterized by three distinct functional groups: an ethoxy (-OCH₂CH₃) substituent at position 4, an iodine atom at position 3, and a nitro (-NO₂) group at position 3.

Properties

IUPAC Name

4-ethoxy-3-iodo-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO5/c1-2-16-8-6(10)3-5(9(12)13)4-7(8)11(14)15/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTISXOPPFOFVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-iodo-5-nitrobenzoic acid typically involves multiple steps, starting with the nitration of benzoic acid derivatives to introduce the nitro group. Subsequent halogenation and etherification steps are employed to incorporate the iodine and ethoxy groups, respectively. The reaction conditions for these steps often require careful control of temperature, solvent choice, and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 4-ethoxy-3-iodo-5-nitrobenzoic acid may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-iodo-5-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst or other reducing agents like tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as iodide ions (I⁻) or other halides.

Major Products Formed:

  • Oxidation: The oxidation of 4-ethoxy-3-iodo-5-nitrobenzoic acid can yield carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.

Scientific Research Applications

4-Ethoxy-3-iodo-5-nitrobenzoic acid finds applications in several scientific fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and diagnostic agents.

  • Industry: Its unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-ethoxy-3-iodo-5-nitrobenzoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-ethoxy-3-iodo-5-nitrobenzoic acid with structurally analogous benzoic acid derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Analysis

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)*
4-Ethoxy-3-iodo-5-nitrobenzoic acid 4-OCH₂CH₃, 3-I, 5-NO₂ Ethoxy, Iodo, Nitro, Carboxylic Acid ~337.1
3-Iodo-4-methoxy-5-nitrobenzoic acid () 4-OCH₃, 3-I, 5-NO₂ Methoxy, Iodo, Nitro, Carboxylic Acid ~323.0
4-Hydroxy-3-methoxy-5-nitrobenzoic acid () 4-OH, 3-OCH₃, 5-NO₂ Hydroxy, Methoxy, Nitro, Carboxylic Acid ~243.1
4-Nitrobenzoic acid () 4-NO₂ Nitro, Carboxylic Acid ~167.1
3-Methoxy-4-nitrobenzoic acid () 3-OCH₃, 4-NO₂ Methoxy, Nitro, Carboxylic Acid ~197.1

Key Observations:

  • Substituent Bulk : The ethoxy group in the target compound is bulkier than methoxy analogs, likely reducing solubility in polar solvents compared to methoxy derivatives .
  • Acidity : The carboxylic acid group (pKa ~2-3) is influenced by adjacent substituents. For example, 4-hydroxy-3-methoxy-5-nitrobenzoic acid may exhibit stronger acidity due to resonance stabilization of the deprotonated form by the nitro group .

Physicochemical Properties

  • Melting Points: Nitrobenzoic acids generally exhibit high melting points (>150°C) due to hydrogen bonding and aromatic stacking.
  • Solubility : The ethoxy group enhances lipophilicity, likely reducing aqueous solubility compared to hydroxy-substituted derivatives (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid) .

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